2-Amino-1-(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)ethan-1-one
Overview
Description
2-Amino-1-(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C9H16F2N2O2 and its molecular weight is 222.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Reactivity
This compound plays a crucial role in the development of new chemical reactions and the synthesis of complex molecules. For example, it is used in the metal-free synthesis of polysubstituted pyrroles, demonstrating its utility in creating valuable heterocyclic compounds that are prevalent in many natural products and pharmaceuticals (Kumar, Rāmānand, & Tadigoppula, 2017). Additionally, its involvement in the synthesis of Schiff base ligands and their complexes highlights its significance in coordination chemistry, which has implications for catalysis and materials science (Kurt, Temel, Atlan, & Kaya, 2020).
Materials Science and Catalysis
Compounds containing the 2-Amino-1-(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)ethan-1-one structure are also explored for their applications in materials science, including the development of electrooptic films. The synthesis and characterization of related compounds have led to insights into thin-film microstructure and nonlinear optical response, which are critical for the advancement of optoelectronic devices (Facchetti, Beverina, van der Boom, Dutta, Evmenenko, Shukla, Stern, Pagani, & Marks, 2006).
Biological and Pharmaceutical Research
While specific information on drug use and side effects is excluded, it's worth noting that derivatives of this compound and related research have foundational importance in pharmaceutical chemistry. Studies on the interaction of similar compounds with DNA and their potential drug candidacy suggest a broader context in which these molecules could contribute to therapeutic development (Kurt, Temel, Atlan, & Kaya, 2020).
Properties
IUPAC Name |
2-amino-1-[2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F2N2O2/c1-2-15-5-7-3-9(10,11)6-13(7)8(14)4-12/h7H,2-6,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVKXQZFCYYCPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CC(CN1C(=O)CN)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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